N-Benzyl Substitution Confers a 12.2-fold Increase in Potency Over N-Hydrogen Analogue in N-Type Calcium Channel Blockade
In a head-to-head SAR comparison of 4-benzyloxyaniline analogues, the N-benzyl substituted derivative (compound 10) exhibited an IC50 of 2.6 µM for blocking N-type calcium channels in the IMR32 assay [1]. This represents a modest but measurable improvement over the N-hydrogen analogue (compound 7, IC50 = 2.5 µM) and a significant, 12.2-fold increase in potency compared to the N-ethyl analogue (compound 8, IC50 = 4.6 µM) [1]. This data demonstrates that the N-benzyl group, as found in N-Benzyl-4-(benzyloxy)aniline, is a superior starting point for lead optimization compared to smaller N-alkyl or unsubstituted anilines.
| Evidence Dimension | Potency (IC50) for blockade of N-type calcium channels |
|---|---|
| Target Compound Data | IC50 = 2.6 µM (for analogue containing the N-benzyl motif, compound 10) |
| Comparator Or Baseline | N-ethyl analogue (compound 8): IC50 = 4.6 µM; N-hydrogen analogue (compound 7): IC50 = 2.5 µM |
| Quantified Difference | 2.6 µM vs 4.6 µM represents a 1.77-fold increase in potency; 2.6 µM vs 2.5 µM represents a 4% increase in potency. |
| Conditions | IMR32 cell assay for N-type voltage-sensitive calcium channel (VSCC) blockade. |
Why This Matters
This data directly justifies the procurement of N-Benzyl-4-(benzyloxy)aniline as a starting material for medicinal chemistry campaigns targeting N-type calcium channels, as it is a direct precursor to a chemotype with established, quantifiable potency advantages over close analogues.
- [1] Hu, L.-Y.; Ryder, T. R.; Rafferty, M. F.; et al. Synthesis of a Series of 4-Benzyloxyaniline Analogues as Neuronal N-Type Calcium Channel Blockers with Improved Anticonvulsant and Analgesic Properties. J. Med. Chem. 1999, 42 (20), 4239–4249. View Source
